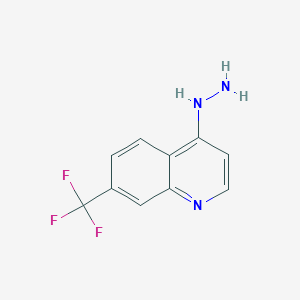

4-Hydrazinyl-7-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

[7-(trifluoromethyl)quinolin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-7-8(16-14)3-4-15-9(7)5-6/h1-5H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBHSBYFKNVRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270248 | |

| Record name | 4-Hydrazinyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49612-01-3 | |

| Record name | 4-Hydrazinyl-7-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49612-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Synthetic Methodologies of 4 Hydrazinyl 7 Trifluoromethyl Quinoline

Multi-Step Synthesis Pathways from Established Precursors

The most common and well-documented approach to synthesizing 4-hydrazinyl-7-(trifluoromethyl)quinoline is a multi-step sequence starting from readily available precursors. This pathway typically involves the initial construction of the quinoline (B57606) ring system, followed by functional group interconversions to introduce the desired hydrazine (B178648) moiety at the C-4 position.

Cyclization Reactions for Fluorinated Quinoline Ring Formation

The cornerstone of the synthesis is the formation of the 7-(trifluoromethyl)quinoline (B1331143) core. Various cyclization reactions are employed to construct this bicyclic system, often starting from an appropriately substituted aniline (B41778).

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a catalyst and a dehydrating agent to facilitate intramolecular cyclization reactions. In the context of quinoline synthesis, PPA can be employed to promote the cyclization of intermediates derived from anilines. For instance, a β-anilinopropanoic acid derivative can be cyclized using PPA to form a tetrahydroquinolin-4-one, which can then be further processed. google.com While not exclusively documented for the 7-trifluoromethyl derivative, this method represents a viable pathway. The general approach involves the reaction of an aniline with an appropriate three-carbon component to form a β-anilinopropanoic acid, which is then subjected to PPA-mediated cyclization.

Several classical named reactions provide alternative routes to the quinoline nucleus and can be adapted for the synthesis of trifluoromethylated analogues. jptcp.comiipseries.orgmdpi.compharmaguideline.com These methods offer flexibility in terms of starting materials and substitution patterns.

One of the most prominent methods is the Gould-Jacobs reaction . This reaction involves the condensation of an aniline, in this case, 3-(trifluoromethyl)aniline (B124266), with diethyl ethoxymethylenemalonate (DEEM). iipseries.orgchemicalbook.com The initial reaction forms an anilinomethylenemalonate intermediate. Thermal cyclization of this intermediate, typically in a high-boiling solvent like Dowtherm A, leads to the formation of a 4-hydroxyquinoline (B1666331) derivative, specifically ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. mdpi.comchemicalbook.com Subsequent hydrolysis of the ester and decarboxylation yields 4-hydroxy-7-(trifluoromethyl)quinoline. sigmaaldrich.com

The Conrad-Limpach synthesis offers another pathway, involving the reaction of an aniline with a β-ketoester. pharmaguideline.comwikipedia.org Depending on the reaction conditions (temperature), this can lead to either a 4-hydroxyquinoline or a 2-quinolone. For the synthesis of the desired 4-hydroxy-7-(trifluoromethyl)quinoline, the reaction of 3-(trifluoromethyl)aniline with a suitable β-ketoester would be conducted under conditions favoring the formation of the 4-hydroxy isomer. wikipedia.org

The Skraup reaction , a classic method for quinoline synthesis, utilizes glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid with an aniline. jptcp.compharmaguideline.com While a robust method, it often requires harsh conditions and can lead to a mixture of products, making it less ideal for the regioselective synthesis of specifically substituted quinolines like the 7-(trifluoromethyl) derivative.

| Cyclization Reaction | Precursors | Key Intermediates | Product | Reference(s) |

| Gould-Jacobs Reaction | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | Ethyl 3-(3-(trifluoromethyl)anilino)acrylate | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | iipseries.orgmdpi.comchemicalbook.com |

| Conrad-Limpach Synthesis | 3-(Trifluoromethyl)aniline, β-ketoester | Schiff base/β-keto anilide | 4-Hydroxy-7-(trifluoromethyl)quinoline | pharmaguideline.comwikipedia.org |

| Skraup Reaction | 3-(Trifluoromethyl)aniline, Glycerol, Oxidizing agent | Acrolein, 1,2-Dihydroquinoline derivative | 7-(Trifluoromethyl)quinoline | jptcp.compharmaguideline.com |

Halogenation of Quinoline Intermediates

Once the 4-hydroxy-7-(trifluoromethyl)quinoline intermediate is obtained, the next crucial step is the conversion of the hydroxyl group at the 4-position into a halogen, typically chlorine. This is a necessary activation step to facilitate the subsequent nucleophilic substitution with hydrazine. The most common method for this transformation is the treatment of the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This reaction effectively replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-7-(trifluoromethyl)quinoline (B56677).

| Reactant | Reagent | Product | Reference(s) |

| 4-Hydroxy-7-(trifluoromethyl)quinoline | Phosphorus oxychloride (POCl₃) | 4-Chloro-7-(trifluoromethyl)quinoline | google.com |

Nucleophilic Substitution Reactions with Hydrazine Hydrate (B1144303)

The final step in this multi-step synthesis is the introduction of the hydrazinyl group. This is achieved through a nucleophilic aromatic substitution reaction. The highly reactive 4-chloro-7-(trifluoromethyl)quinoline is treated with hydrazine hydrate (H₂N-NH₂·H₂O). pharmascholars.comrsc.org The hydrazine acts as a nucleophile, displacing the chloride ion at the 4-position of the quinoline ring to yield the final product, this compound. chemicalbook.comsigmaaldrich.com This reaction is typically carried out in a suitable solvent like ethanol. pharmascholars.com

| Reactant | Reagent | Product | Reference(s) |

| 4-Chloro-7-(trifluoromethyl)quinoline | Hydrazine hydrate | This compound | pharmascholars.comrsc.orgchemicalbook.comsigmaaldrich.com |

Novel Synthetic Approaches for the this compound Core

While the multi-step pathway is well-established, research continues to explore more efficient and innovative synthetic strategies. These novel approaches often focus on reducing the number of synthetic steps, improving yields, and employing milder reaction conditions.

One area of interest is the development of one-pot syntheses . For instance, a one-pot Friedländer quinoline synthesis has been developed from o-nitroarylcarbaldehydes and ketones or aldehydes, which involves in situ reduction of the nitro group followed by condensation. thieme-connect.de Adapting such a strategy could potentially streamline the synthesis of the 7-(trifluoromethyl)quinoline core.

Furthermore, recent advances in the synthesis of substituted hydrazinylquinolines explore novel catalytic systems and reaction cascades. nih.govresearchgate.net For example, the use of palladium-catalyzed reactions has been reported for the synthesis of quinoline derivatives, which could potentially be applied to construct the target molecule in a more convergent manner. nih.gov While a specific novel synthetic route for this compound is not extensively documented, the ongoing developments in quinoline and hydrazine chemistry suggest that more direct and efficient methods may emerge.

Metal-Catalyzed Annulation and Cyclization Strategies

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex heterocyclic systems like quinolines. ias.ac.in These methods often involve the formation of the quinoline ring through annulation, which is the building of a new ring onto a pre-existing one. Various metals, including palladium, rhodium, copper, and cobalt, have been effectively used to catalyze these transformations. ias.ac.inmdpi.com

For instance, rhodium(III)-catalyzed oxidative annulation can be used to synthesize quinolines from functionalized pyridines and alkynes, a process involving a twofold C-H activation. snnu.edu.cn Similarly, cobalt-catalyzed annulation of anilides with alkynes presents an efficient route to quinoline scaffolds, notable for its use of a low-cost metal catalyst. rsc.org Copper-catalyzed annulation reactions have also been developed, for example, between ketone oxime acetates and ortho-trifluoroacetyl anilines, which yield 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com These reactions offer high yields and broad functional group tolerance, which is crucial for synthesizing complex molecules like this compound. mdpi.com

The general mechanism for these catalytic cycles often starts with the coordination of the metal to the reactants, followed by key steps like C-H bond activation, migratory insertion of an alkyne or other coupling partner, and reductive elimination to release the final product and regenerate the catalyst. snnu.edu.cn

Table 1: Comparison of Metal Catalysts in Quinoline Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Rhodium(III) / Cu(OAc)₂ | Functionalized Pyridines + Alkynes | Involves cascade C-H activation; selectivity is oxidant-dependent. | snnu.edu.cn |

| Cobalt(III) / Zn(OTf)₂ | Anilides + Internal Alkynes | Utilizes a low-cost, earth-abundant metal; redox-neutral. | rsc.org |

| Copper(I) or (II) | Ketone Oxime Acetates + o-Trifluoroacetyl Anilines | Efficient for producing 4-trifluoromethyl quinolines; redox-neutral conditions. | mdpi.com |

| Palladium(II) | Aryl Allyl Alcohols + Anilines | Proceeds without acids or bases; tolerates electron-withdrawing groups like -CF₃. | mdpi.com |

Oxidative Annulation and C-H Activation Methodologies

A significant advancement in quinoline synthesis is the use of oxidative annulation via C-H bond activation. mdpi.com This strategy avoids the need for pre-functionalized starting materials (like halogenated compounds), making the process more atom-economical and efficient. rsc.org Transition metals like rhodium, palladium, and copper are frequently employed to facilitate the direct functionalization of C-H bonds. mdpi.com

In these reactions, a directing group on one of the reactants guides the metal catalyst to a specific C-H bond (often in the ortho position), which is then cleaved and activated for reaction. rsc.org This is followed by coupling with another reactant and subsequent cyclization to form the quinoline ring. mdpi.com For example, rhodium(III) catalysis can achieve the oxidative annulation of pyridines with alkynes through a chelation-assisted C-H activation mechanism. snnu.edu.cn The process is often made oxidative by including an oxidant, such as copper(II) acetate (B1210297) (Cu(OAc)₂), which helps regenerate the active form of the metal catalyst. snnu.edu.cn

Metal-free C-H functionalization strategies have also emerged as environmentally friendly and cost-effective alternatives. rsc.org These methods might use strong oxidants like iodine or leverage reagents like DMSO as both a solvent and a carbon source in one-pot reactions to build the quinoline skeleton. mdpi.com Such approaches represent a significant step towards more sustainable chemical manufacturing. mdpi.com

Microwave-Assisted Synthetic Enhancements for Quinoline Derivatization

Microwave-assisted organic synthesis has revolutionized the derivatization of heterocyclic compounds, including quinolines. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govtandfonline.com

The application of microwave technology is particularly beneficial for multi-step, one-pot syntheses and for reactions that traditionally require harsh conditions and long durations, such as the Skraup synthesis of quinolines. nih.govtandfonline.com For instance, a modified Skraup reaction using microwave irradiation in water can produce quinoline derivatives in just 15-20 minutes. tandfonline.com Microwave-assisted synthesis can be performed using various techniques, including in "dry media" on solid supports like silica (B1680970) or alumina, with solvents, or under solvent-free conditions, which aligns with the principles of green chemistry. nih.govcapes.gov.br The synthesis of various quinoline, isoquinoline, and quinoxaline (B1680401) derivatives has been successfully achieved using this technology, demonstrating its broad applicability. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Several hours | 15-20 minutes | Drastic reduction in reaction time. | nih.govtandfonline.com |

| Fischer Indolization & Aromatization | Not specified | 10-15 minutes | Rapid, efficient, high functional group tolerance. | nsf.gov |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules. ijpsjournal.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, lowering energy consumption, and using renewable resources. researchgate.netresearchgate.net

In the context of quinoline synthesis, green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. tandfonline.comresearchgate.net Water, in particular, is an attractive solvent for reactions like the Skraup synthesis under microwave conditions. tandfonline.com

Eco-Friendly Catalysts: Employing catalysts that are non-toxic, recyclable, and efficient. This includes nanocatalysts, which offer high surface area and catalytic activity, and can often be easily recovered and reused for multiple reaction cycles. nih.gov Organocatalysts, such as formic acid, are also used as versatile and environmentally friendly options. ijpsjournal.com

Atom Economy: Designing syntheses, such as C-H activation and multi-component reactions, that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. rsc.orgresearchgate.net

These sustainable strategies are not only beneficial for the environment but also often lead to more efficient and cost-effective processes for producing complex molecules like this compound. ijpsjournal.comnih.gov

Chemical Reactivity and Advanced Derivative Synthesis

Reactivity of the Hydrazine (B178648) Moiety as a Functionalization Site

The hydrazine group (-NHNH2) is a potent nucleophile, making it a prime site for functionalization. This reactivity allows for the straightforward introduction of diverse substituents, leading to the creation of libraries of novel compounds.

The reaction of 4-Hydrazinyl-7-(trifluoromethyl)quinoline with aldehydes and ketones is a classic condensation reaction that results in the formation of a C=N bond, yielding stable hydrazone derivatives. youtube.comresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The resulting N'-[(aryl/alkyl)methylidene] or N'-[(aryl/alkyl)ethylidene] derivatives are of significant interest due to the prevalence of the quinoline-hydrazone scaffold in compounds with a wide range of biological activities. nih.gov The specific aldehydes and ketones used in the condensation can be varied extensively to tune the steric and electronic properties of the final product. nih.govuitm.edu.myresearchgate.net

Table 1: Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product |

| This compound | Benzaldehyde | N'-(phenylmethylidene)-4-hydrazinyl-7-(trifluoromethyl)quinoline |

| This compound | Acetophenone | N'-(1-phenylethylidene)-4-hydrazinyl-7-(trifluoromethyl)quinoline |

| This compound | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-hydrazinyl-7-(trifluoromethyl)quinoline |

| This compound | Cyclohexanone | N'-(cyclohexylidene)-4-hydrazinyl-7-(trifluoromethyl)quinoline |

The nucleophilic character of the hydrazine moiety also allows for facile reactions with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S). nih.govnih.govbeilstein-journals.org The reaction proceeds via the attack of the hydrazine nitrogen on the electrophilic central carbon atom of the isocyanate or isothiocyanate. This addition reaction leads to the formation of N-substituted urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are known to act as hydrogen bond donors and acceptors, which can be crucial for molecular recognition and binding in biological systems. The synthesis of these derivatives is a common strategy in drug discovery to explore structure-activity relationships. sci-hub.se

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product Class | Product Name |

| This compound | Phenyl isocyanate | Urea Derivative | 2-(7-(Trifluoromethyl)quinolin-4-yl)-N-phenylhydrazine-1-carboxamide |

| This compound | Phenyl isothiocyanate | Thiourea Derivative | 2-(7-(Trifluoromethyl)quinolin-4-yl)-N-phenylhydrazine-1-carbothioamide |

| This compound | Ethyl isocyanate | Urea Derivative | N-ethyl-2-(7-(Trifluoromethyl)quinolin-4-yl)hydrazine-1-carboxamide |

| This compound | Ethyl isothiocyanate | Thiourea Derivative | N-ethyl-2-(7-(Trifluoromethyl)quinolin-4-yl)hydrazine-1-carbothioamide |

Heterocycle Annulation and Cyclocondensation Reactions

Beyond simple functionalization, the hydrazine group serves as a key component in reactions that build new heterocyclic rings onto the quinoline (B57606) framework. These cyclocondensation reactions are powerful tools for creating complex, polycyclic systems.

The formation of a pyrazole (B372694) ring is a common and synthetically valuable transformation of hydrazine-containing compounds. Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are frequently found in pharmacologically active molecules. nih.govmdpi.com

The reaction of 4-hydrazinoquinolines with β-diketones, particularly those containing a trifluoromethyl group like 1,1,1-trifluoropentane-2,4-dione, provides a direct route to pyrazole derivatives. capes.gov.br The reaction proceeds through the initial formation of a hydrazone intermediate, typically at the more reactive ketone carbonyl group (the 4-carbonyl in the case of 1,1,1-trifluoropentane-2,4-dione). capes.gov.br This intermediate then undergoes an intramolecular cyclization via attack of the second hydrazine nitrogen onto the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. researchgate.net This reaction results in the formation of 1-(substituted-quinolin-4-yl)-3-methyl-5-trifluoromethylpyrazoles. capes.gov.br The regiochemical outcome is dictated by the relative reactivity of the carbonyl groups in the β-diketone. capes.gov.brresearchgate.net

Table 3: Synthesis of Pyrazole via Trifluoromethyl-β-diketone

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | 1,1,1-Trifluoropentane-2,4-dione | Hydrazone at the 4-carbonyl | 1-(7-(Trifluoromethyl)quinolin-4-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole |

| This compound | Hexafluoroacetylacetone | Hydrazone | 1-(7-(Trifluoromethyl)quinolin-4-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole |

A well-established method for constructing substituted pyrazole rings involves the cyclocondensation of hydrazines with 1,3-dielectrophilic reagents such as ethyl (ethoxymethylene)cyanoacetate (EEMC) or (ethoxymethylene)malononitrile (EEMM). In this reaction, the terminal nitrogen of the this compound acts as a nucleophile, attacking the electron-deficient β-carbon of the ethoxymethylene reagent, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks one of the nitrile or ester carbonyl groups. Subsequent tautomerization or elimination leads to the formation of a stable, substituted pyrazole ring. This pathway is a highly efficient method for producing 3-amino- or 3-hydroxypyrazoles fused or appended to the quinoline core.

Table 4: Synthesis of Pyrazoles via Ethoxymethylene Reagents

| Reactant 1 | Reactant 2 | Expected Product |

| This compound | Ethyl (ethoxymethylene)cyanoacetate | Ethyl 5-amino-1-(7-(trifluoromethyl)quinolin-4-yl)-1H-pyrazole-4-carboxylate |

| This compound | (Ethoxymethylene)malononitrile | 5-Amino-1-(7-(trifluoromethyl)quinolin-4-yl)-1H-pyrazole-4-carbonitrile |

Construction of Pyrazolopyrimidine Systems

The hydrazinyl group at the C-4 position of the quinoline ring is a key functional group for constructing fused heterocyclic systems. One notable application is the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These systems are of significant interest in medicinal chemistry. researchgate.net The synthesis is typically achieved through the reaction of this compound with appropriate 1,3-dielectrophilic compounds, such as β-keto esters or their equivalents. researchgate.netnih.gov

The reaction proceeds via an initial condensation between the more nucleophilic nitrogen of the hydrazinyl group and one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The subsequent reaction with the remaining carbonyl group leads to the formation of the fused pyrimidine (B1678525) ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the β-keto ester. researchgate.netchemicalpapers.com

A variety of β-keto esters can be employed in this synthesis, allowing for the introduction of diverse substituents onto the resulting pyrazolopyrimidine scaffold. This modularity is crucial for tuning the physicochemical and pharmacological properties of the final compounds.

Table 1: Examples of Reagents for Pyrazolopyrimidine Synthesis

| Reagent Type | Specific Example | Resulting Moiety |

|---|---|---|

| β-Keto Ester | Ethyl acetoacetate | Methyl-substituted pyrazolopyrimidine |

| β-Diketone | Acetylacetone | Dimethyl-substituted pyrazolopyrimidine |

Development of 1,2,4-Triazole-Fused Quinoline Derivatives

Another important transformation involving the hydrazinyl group is the construction of 1,2,4-triazolo[4,3-a]quinoline systems. These fused triazoles are recognized for their diverse biological activities. ualberta.ca The synthesis often begins with the reaction of this compound with a one-carbon synthon, such as triethyl orthoformate or carbon disulfide. researchgate.net

For instance, treatment with triethyl orthoformate leads to the formation of an intermediate ethoxymethylenehydrazono derivative. Subsequent thermal or acid-catalyzed intramolecular cyclization affords the 1,2,4-triazolo[4,3-a]quinoline ring system. When carbon disulfide is used, the initial product is a dithiocarbazate, which can then be cyclized to form a thione-substituted triazoloquinoline. This thione group can be further functionalized, providing a handle for additional synthetic modifications. nih.gov

The choice of the one-carbon synthon and subsequent reagents allows for the introduction of different substituents at the 1-position of the triazole ring, enabling the exploration of structure-activity relationships. ualberta.ca

Table 2: Reagents for 1,2,4-Triazole-Fused Quinoline Synthesis

| Reagent | Intermediate Type | Final Ring System |

|---|---|---|

| Triethyl Orthoformate | Ethoxymethylenehydrazono derivative | 1,2,4-Triazolo[4,3-a]quinoline |

| Carbon Disulfide | Dithiocarbazate | 1-Thioxo-1,2,4-triazolo[4,3-a]quinoline |

Advanced Functionalization Strategies of the Quinoline Ring System

Beyond the reactions of the hydrazinyl group, the quinoline ring itself can be further functionalized to introduce key pharmacophoric features.

Site-Specific Substitution Reactions on the Quinoline Framework

The 7-(trifluoromethyl)quinoline (B1331143) core is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions. mdpi.com

Electrophilic Aromatic Substitution: Generally, electrophilic substitution on the quinoline ring occurs on the benzene (B151609) ring portion (carbocycle) rather than the pyridine (B92270) ring. quimicaorganica.org The activating effect of the amino-derived group (hydrazine) at C-4 and the deactivating effect of the trifluoromethyl group at C-7 direct incoming electrophiles. Positions C-5 and C-8 are the most favored for electrophilic attack due to the stability of the resulting cationic intermediates. quimicaorganica.org However, the strong electron-withdrawing nature of the CF₃ group at C-7 makes electrophilic substitution challenging.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoline ring, exacerbated by the CF₃ group, makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly on the pyridine ring. While the C-4 position is already substituted, reactions at C-2 can be possible under certain conditions, especially if a leaving group is present. More commonly, functionalization can be achieved through palladium-catalyzed cross-coupling reactions. For instance, C-H activation at the C-8 position has been reported for similar quinoline systems, allowing for the introduction of aryl groups. nih.govresearchgate.net This type of reaction is highly dependent on the choice of catalyst and ligands. researchgate.net

A method for 3-position-selective trifluoromethylation of quinoline derivatives has been developed, involving nucleophilic activation through hydrosilylation followed by reaction with an electrophilic trifluoromethylating agent. acs.orgchemrxiv.orgresearchgate.net

Design Principles for Introducing Additional Pharmacophoric Units

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to multiple biological targets. nih.govcapes.gov.br The design of new derivatives based on this compound involves the strategic introduction of pharmacophoric units to enhance biological activity and target specificity. nih.govresearchgate.net

Key design principles include:

Molecular Hybridization: This strategy involves combining the quinoline core with another known pharmacophore to create a hybrid molecule with potentially dual or synergistic modes of action. researchgate.netnih.gov For example, the hydrazinyl group can be used as a linker to attach other heterocyclic moieties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline scaffold is performed to understand the influence of different substituents on biological activity. For quinoline derivatives, substitutions at the C-4 and C-7 positions are known to be critical for various pharmacological effects. nih.govyoutube.com The introduction of bulky or flexible side chains at the C-4 amino group can modulate receptor binding and pharmacokinetic properties. youtube.com Similarly, the nature of the substituent at C-7 significantly impacts activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or metabolic stability. For instance, the trifluoromethyl group itself is often used as a bioisostere for a methyl or chloro group, offering increased lipophilicity and metabolic stability. bohrium.com

By applying these principles, the this compound scaffold can be systematically elaborated to generate novel compounds with tailored therapeutic properties. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule and probing the chemical environment of specific nuclei.

A ¹H NMR spectrum of 4-Hydrazinyl-7-(trifluoromethyl)quinoline would be expected to show distinct signals for the protons on the quinoline (B57606) ring system and the hydrazinyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide crucial information about their relative positions. The protons on the di-substituted benzene (B151609) ring portion and the tri-substituted pyridine (B92270) ring portion would exhibit characteristic splitting patterns. The protons of the hydrazinyl group (-NHNH₂) would likely appear as broad singlets, and their chemical shift could be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the ten carbon atoms of the quinoline core. The carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydrazinyl group.

¹⁹F NMR spectroscopy is particularly important for fluorinated compounds. For This compound , the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring and could be used to distinguish it from other regioisomers.

Mass Spectrometry Techniques for Molecular Formula Validation

Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound.

HRMS is essential for confirming the molecular formula of This compound . By providing a highly accurate mass measurement of the molecular ion, it would allow for the unambiguous determination of the elemental composition as C₁₀H₈F₃N₃, distinguishing it from other compounds with the same nominal mass.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like the subject compound. It would be expected to show a prominent signal for the protonated molecule [M+H]⁺. The fragmentation pattern observed in the tandem MS (MS/MS) spectrum could provide further structural information by showing the loss of specific fragments, such as the hydrazinyl group or parts of the quinoline ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in confirming the identity and elucidating the electronic behavior of quinoline derivatives.

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the characteristic functional groups present in a molecule. In the context of this compound, the IR spectrum reveals distinct absorption bands corresponding to the vibrations of its specific chemical bonds.

The spectrum is characterized by the presence of N-H stretching vibrations from the hydrazinyl moiety, typically observed in the region of 3200-3400 cm⁻¹. The C-F stretching vibrations associated with the trifluoromethyl group are strong and appear in the 1100-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations from the quinoline ring system are also evident. For instance, in a related compound, 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline, a distinct N-H stretching vibration is reported at 3232 cm⁻¹. nih.gov The analysis of quinoline-hydrazide derivatives also confirms the presence of characteristic IR absorption peaks that validate the formation of the desired structure. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Hydrazinyl-Quinoline Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3232 | N-H Stretch | Hydrazinyl Group |

| ~1585 | C=N Stretch | Imine (in hydrazone derivatives) |

| 1100-1300 | C-F Stretch | Trifluoromethyl Group |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| ~817 | C-F Bending | Trifluoromethyl Group |

Data is based on analogous structures reported in the literature. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the quinoline ring in this compound gives rise to characteristic absorption bands in the UV-Vis spectrum. The primary transitions observed are typically π→π* and n→π* transitions. youtube.comyoutube.com

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity and are characteristic of aromatic and conjugated systems. youtube.com The n→π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the nitrogen lone pairs of the hydrazinyl group) to a π* antibonding orbital. These transitions are typically of lower intensity. youtube.com Studies on related quinoline-hydrazone derivatives show that the extended π-conjugation can lead to a bathochromic shift (a shift to longer wavelengths), indicating a smaller energy gap for electronic excitation. researchgate.netredalyc.org The electronic properties and absorption spectra can be influenced by substituents on the quinoline ring and the solvent used for analysis. nih.gov

Table 2: Typical Electronic Transitions in Quinoline Derivatives

| Transition Type | Involved Orbitals | Typical Chromophore |

|---|---|---|

| π → π* | π bonding to π* antibonding | Quinoline Ring (conjugated system) |

| n → π* | Non-bonding to π* antibonding | Hydrazinyl Group, Ring Nitrogen |

This table describes the types of electronic transitions expected for the compound based on general principles of UV-Vis spectroscopy. youtube.comyoutube.com

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Table 3: Representative Crystal Data for a Hydrazinyl-Quinoline Derivative

| Parameter | 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate nih.gov |

|---|---|

| Chemical Formula | C₁₆H₁₁ClFN₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7795 (2) |

| b (Å) | 15.4188 (11) |

| c (Å) | 24.8576 (16) |

| β (°) | 90.286 (4) |

| Volume (ų) | 1448.57 (16) |

This data is for a structurally similar compound and provides a model for the crystallographic properties of this compound derivatives.

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. rsc.org In the crystal structures of hydrazinyl-quinoline derivatives, hydrogen bonding plays a pivotal role. mdpi.com For instance, in the hydrated crystal of 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline, the water molecule acts as a bridge, forming N—H···O and O—H···N hydrogen bonds that link the molecules into a two-dimensional array. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine kinetic and thermodynamic stability, analyze molecular interactions, and understand the optical and electronic properties of molecular systems. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), provide a foundation for understanding their structural and electronic characteristics. nih.govresearchgate.net

Prediction of Molecular Orbital Energies and Frontier Molecular Orbitals

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.gov

A large energy gap implies high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests the molecule is more polarizable and reactive, known as a "soft" molecule, facilitating intramolecular charge transfer. nih.gov In studies of various quinoline derivatives, DFT calculations are used to determine these energy values, which are essential for predicting their reactivity. uobaghdad.edu.iq For instance, the HOMO-LUMO energy gaps for a series of novel quinoline derivatives were theoretically estimated to range between 0.130 eV and 0.1609 eV. uobaghdad.edu.iq

Table 1: Representative FMO Energies and Properties for Related Quinoline Derivatives Note: The following data is illustrative and based on calculations for various quinoline derivatives, not specifically 4-Hydrazinyl-7-(trifluoromethyl)quinoline.

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline Derivative A | -6.29 | -1.80 | 4.49 | nih.gov |

| Quinoline Derivative B | -6.51 | -2.75 | 3.76 | nih.gov |

| Quinoline Derivative C | -6.88 | -3.29 | 3.59 | nih.gov |

| Fluoroquinolone D | - | - | 0.1609 | uobaghdad.edu.iq |

| Fluoroquinolone E | - | - | 0.130 | uobaghdad.edu.iq |

Analysis of Electronic Excitation Transitions and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Visible spectra). nih.govnih.gov This analysis provides information on absorption energies, oscillator strengths, and the nature of electronic transitions between molecular orbitals. kbhgroup.in

Theoretical UV-Vis spectra are often calculated in different solvents to compare with experimental results, which helps in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π*. nih.govkbhgroup.in For example, in a study of a hydrazone derivative, TD-DFT calculations helped identify and assign multiple absorption bands, correlating them with experimental values obtained in solvents like DCM and DMSO. kbhgroup.in This approach is crucial for understanding the photophysical properties of quinoline-based compounds. rsc.org

Table 2: Example of Theoretical Electronic Transition Data for a Related Hydrazinyl Derivative Note: This data is representative of TD-DFT calculations for related molecular systems.

| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Transition Contribution | Reference |

| S1 | 385.41 | 0.45 | HOMO -> LUMO | kbhgroup.in |

| S2 | 341.20 | 0.09 | HOMO -> LUMO+1 | kbhgroup.in |

| S3 | 312.78 | 0.12 | HOMO-1 -> LUMO | kbhgroup.in |

| S4 | 277.95 | 0.18 | HOMO-2 -> LUMO | kbhgroup.in |

Geometry Optimization and Conformational Analysis

Before most computational analyses can be performed, the molecule's geometry must be optimized to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. nih.govmdpi.com This process is a standard and essential step in DFT studies. researchgate.net For quinoline derivatives, methods like DFT with the B3LYP functional and a 6-31+G(d,p) basis set are commonly used to achieve this optimization in the gas phase. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. mdpi.com These methods are vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Investigation of Ligand-Target Interactions with Biological Macromolecules in a Research Context

Molecular docking studies are frequently performed on quinoline derivatives to explore their potential as inhibitors of various biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov These studies can reveal the specific interactions that stabilize the ligand-protein complex.

A notable example involves the docking of a trifluoromethyl-substituted quinoline derivative into the kinase domain of the c-Met receptor, a target in cancer therapy. Crystallography and in silico studies revealed key interactions:

Hydrogen Bonding: The quinoline nitrogen atom characteristically forms a hydrogen bond with the backbone NH of a methionine residue (Met1160) in the hinge region of the kinase. nih.gov

Hydrophobic Interactions: The trifluoromethyl group on the quinoline ring settles into an adjacent deep hydrophobic pocket, contributing to the binding affinity. nih.gov

Other common interactions observed for quinoline inhibitors include salt bridges and additional hydrogen bonds with residues in the binding pocket. nih.gov These detailed interaction maps are essential for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

Prediction of Binding Modes and Interaction Energies for Derived Compounds

Beyond identifying the types of interactions, molecular docking predicts the most likely binding orientation (or "pose") of a ligand within the target's active site. It also calculates a score, often expressed as binding affinity or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A more negative binding energy typically indicates a more favorable and stable interaction. uobaghdad.edu.iq

In silico screening of libraries of quinoline-based compounds against various protein targets is a common strategy. thesciencein.org For example, docking studies of quinoline derivatives against HIV reverse transcriptase showed binding scores ranging from -7.5 to -10.67 kcal/mol, with some compounds showing higher predicted affinity than standard drugs. nih.gov Such studies allow researchers to rank compounds and prioritize the most promising candidates for further experimental testing. nih.govthesciencein.org

Table 3: Representative Binding Affinities of Quinoline Derivatives with Various Protein Targets Note: The following data is illustrative, compiled from docking studies on various quinoline analogues against different biological targets.

| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |

| Quinoline Derivative | HIV Reverse Transcriptase | 4I2P | -10.67 | nih.gov |

| Quinoline Analogue | TMPRSS2 | - | ~ -8.0 | nih.gov |

| Fluoroquinolone | E. coli Gyrase B | - | -8.56 | uobaghdad.edu.iq |

| Quinoline-based drug | Human Kallikrein 7 | - | -6.6 | thesciencein.org |

| Quinoline Derivative | c-Met Kinase | 3LQ8 | - | nih.gov |

Quantum Chemical Studies on Reactivity and Stability

Detailed quantum chemical studies specifically focused on the reactivity and stability of this compound are not extensively available in publicly accessible scientific literature. Theoretical investigations into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity, have been performed for broader classes of quinoline derivatives. These studies help in predicting the regions of a molecule susceptible to electrophilic or nucleophilic attack.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

While direct computational Structure-Activity Relationship (SAR) studies for this compound are not prominently documented, the broader family of quinoline derivatives has been the subject of extensive computational modeling to understand their therapeutic potential. nih.gov These studies are pivotal in drug discovery for identifying the structural features essential for biological activity.

In silico screening and molecular docking are common computational techniques used to predict the binding affinity of quinoline-based compounds to various biological targets. thesciencein.org For example, research on other quinoline derivatives has explored their potential as antibacterial or anticancer agents by docking them into the active sites of specific enzymes or receptors. nih.govnih.gov These computational models help in rationalizing the observed biological activities and in designing new molecules with improved potency and selectivity.

The general approach in such SAR studies involves synthesizing a series of related compounds and evaluating their biological activity. The results are then used to build a computational model, such as a Quantitative Structure-Activity Relationship (QSAR) model, that correlates the structural or physicochemical properties of the compounds with their activity. For the quinoline class, modifications at various positions of the ring system have been shown to significantly impact their biological effects. nih.govnih.gov

Although no specific computational SAR data tables for this compound were found, the table below illustrates a generalized format that would be used in such studies, based on research into analogous quinoline derivatives.

| Compound ID | Modification on Quinoline Core | Predicted Biological Activity (e.g., IC₅₀ in µM) | Key Interacting Residues (from Docking) |

| 1 | 4-Hydrazinyl-7-(trifluoromethyl) | Data not available | Data not available |

| Analog A | 4-Amino-7-chloro | Varies | Data not available |

| Analog B | 4-Hydrazono-7-methoxy | Varies | Data not available |

This table would typically be populated with experimental and computationally predicted data to guide the optimization of lead compounds. The trifluoromethyl group at the 7-position and the hydrazinyl group at the 4-position of the quinoline ring are recognized as important pharmacophoric features in various biologically active molecules, suggesting that this compound could be a subject of interest in future computational and medicinal chemistry research.

Applications As a Chemical Scaffold in Research

Design and Synthesis of Potential Antimicrobial and Antituberculosis Agents

The quinoline (B57606) nucleus is a well-established pharmacophore in antimicrobial drug discovery. By utilizing 4-hydrazinyl-7-(trifluoromethyl)quinoline, researchers can synthesize new molecular entities aimed at combating bacterial and mycobacterial infections.

Quinoline hydrazones represent a class of compounds extensively studied for their antibacterial properties. nih.govnih.gov The synthesis typically involves the condensation of a quinoline hydrazine (B178648), such as this compound, with various aldehydes or ketones. This reaction creates a diverse library of hydrazone derivatives that can be screened for antimicrobial activity. mdpi.comresearchgate.net

These compounds are known to exhibit activity against both standard and antibiotic-resistant bacterial strains. nih.gov For instance, studies on analogous 2(4)-hydrazone derivatives of quinoline have shown antibacterial activity against S. aureus and E. coli, with growth inhibition zones ranging from 15 to 30 mm. nih.gov The mechanism of action for some quinoline hydrazones is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov The synthetic versatility of the quinoline ring allows for the creation of a wide array of structurally diverse hydrazone derivatives, which can act on various bacterial targets. nih.gov

Table 1: Investigational Antibacterial Activity of Selected Quinoline Hydrazone Analogs

| Compound Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Quinoline 2(4)-hydrazone derivatives | S. aureus, E. coli | Zone of Inhibition | 15 - 30 mm | nih.gov |

Note: The data presented is for analogous compounds to illustrate the potential of derivatives from this compound.

The hydrazinyl group of this compound is a key functional group for synthesizing heterocyclic rings like pyrazoles. nih.gov The reaction of the hydrazine with β-dicarbonyl compounds or their equivalents is a classical method for constructing the pyrazole (B372694) ring. mdpi.com These pyrazole-containing quinoline derivatives have been investigated for their potential as antitubercular agents.

Research has shown that certain pyrazole derivatives exhibit inhibitory activity against Mycobacterium tuberculosis (Mtb). mdpi.com For example, novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have demonstrated significant antitubercular activity against the H37Rv strain of Mtb. nih.gov One particularly potent compound in a study, 9g , achieved a minimum inhibitory concentration (MIC) of 10.2 μg/mL. nih.gov Such findings underscore the potential of using the this compound scaffold to develop new leads in the fight against tuberculosis. nih.govresearchgate.net

Table 2: In Vitro Antitubercular Activity of an Investigational Pyrazole-Pyrazoline Derivative

| Compound ID | Target Strain | MIC (μg/mL) | Inhibition Rate (%) | Reference |

|---|

| 9g | M. tuberculosis H37Rv | 10.2 | 99 | nih.gov |

Note: The data is for an analogous 7-chloroquinoline derivative, highlighting the potential of the trifluoromethyl-substituted scaffold.

Development of Novel Investigational Anticancer Agents

The quinoline scaffold is a cornerstone in the development of anticancer agents, with its derivatives acting through various mechanisms such as inhibiting tyrosine kinases, topoisomerase, and tubulin polymerization. arabjchem.orgarabjchem.orgglobalresearchonline.net The unique structure of this compound makes it a valuable precursor for creating new compounds for cancer research.

The hydrazinyl group can be transformed into hydrazones, which have shown promise as anticancer agents. nih.gov A study on quinoline-based dihydrazone derivatives showed that these compounds exhibited significant antiproliferative activity against several human cancer cell lines, including breast (MCF-7), gastric (BGC-823), hepatoma (BEL-7402), and lung (A549) cancer cells. rsc.org

Notably, compounds 3b and 3c from this series displayed potent cytotoxic activity against MCF-7 cells with IC50 values of 7.016 μM and 7.05 μM, respectively. rsc.org Further investigation suggested that these compounds could induce apoptosis in a dose-dependent manner. rsc.org Another study on 7-chloro-4-quinolinylhydrazones found that derivatives with electron-withdrawing groups exhibited good cytotoxic activity, with IC50 values ranging from 0.7967 to 4.200 μg/mL against various cancer cell lines. nih.gov

Table 3: In Vitro Cytotoxic Activity of Investigational Quinoline Dihydrazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 3b | MCF-7 (Breast) | 7.016 | rsc.org |

| 3c | MCF-7 (Breast) | 7.05 | rsc.org |

| 3c | BGC-823 (Gastric) | 8.89 | rsc.org |

| 3c | BEL-7402 (Hepatoma) | 12.33 | rsc.org |

| 3c | A549 (Lung) | 10.15 | rsc.org |

Note: Data represents analogous compounds, demonstrating the anticancer potential of this structural class.

Modifications to the quinoline scaffold are crucial for optimizing anticancer activity. arabjchem.org The presence and position of substituents on the quinoline ring can significantly influence the compound's mechanism of action and efficacy. For instance, quinoline derivatives can act as growth inhibitors by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis. arabjchem.orgarabjchem.org

The trifluoromethyl group at the 7-position of the core compound is particularly significant. This group is a strong electron-withdrawing group and is known for its ability to enhance metabolic stability and cell membrane permeability of drug molecules. In the context of anticancer research, such modifications can lead to compounds with improved pharmacokinetic profiles and enhanced cytotoxicity against tumor cells. nih.gov The versatility of the quinoline structure allows for the creation of a multitude of derivatives, which has been instrumental in the discovery of agents effective against breast, colon, lung, and other cancers. arabjchem.orgresearchgate.net

Research into Antiviral Agent Discovery

The quinoline core is also a promising scaffold for the development of antiviral agents. nih.gov While direct research utilizing this compound for antiviral purposes is not extensively documented in the provided search results, related quinoline derivatives have shown potential.

For example, certain novel quinoline derivatives have demonstrated dose-dependent inhibition of the dengue virus serotype 2 in the low and sub-micromolar range. nih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein in infected cells. nih.gov Another area of research involves quinoxaline (B1680401) derivatives, which are bioisosteres of quinolines, showing activity against viruses like herpes simplex (HSV) and influenza. nih.gov Furthermore, the synthesis of novel 1,2,4-triazole- and tetrazole-containing thiopyrano[2,3-b]quinolines has yielded compounds with moderate antiviral activity against influenza A viruses. mdpi.com This suggests that the this compound scaffold could be a viable starting point for synthesizing new compounds with potential activity against a range of viruses.

Exploration of Quinoline Derivatives for Potential Antiviral Activities

The quinoline scaffold is a cornerstone in the search for new antiviral agents, demonstrating notable activity against a diverse range of viruses. nih.govresearchgate.net Researchers have successfully developed numerous quinoline derivatives that show potency against viruses such as Zika virus, human immunodeficiency virus (HIV), Ebola virus, and hepatitis C virus. nih.govnih.govresearchgate.net The core structure of quinoline is present in several marketed antiviral drugs, underscoring its clinical significance. nih.govresearchgate.net

The versatility of the quinoline ring allows for extensive chemical modifications to optimize antiviral efficacy. The introduction of substituents like the trifluoromethyl group is a key strategy in this field, as this group is found in various bioactive compounds active against viral infections. nih.gov The exploration of these derivatives involves screening them for their ability to inhibit viral replication and elucidating their mechanisms of action, which can range from blocking viral entry into host cells to inhibiting crucial viral enzymes. researchgate.netnih.gov

Investigational Compounds for Zika Virus Replication Inhibition

In the context of emerging viral threats, quinoline derivatives have been a focus of research for combating the Zika virus (ZIKV), a flavivirus transmitted by mosquitoes. researchgate.netnih.gov Studies have shown that compounds featuring the quinoline scaffold can effectively inhibit ZIKV replication. nih.govresearchgate.net

Specifically, research efforts have included the synthesis and evaluation of quinoline derivatives containing trifluoromethyl groups. For instance, a study on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives revealed that some of these compounds exhibited antiviral activity comparable to the known antimalarial and anti-Zika drug, mefloquine. nih.gov Molecules that demonstrated approximately 75% or greater inhibition of virus replication were selected for further investigation. nih.gov This line of research highlights the potential of trifluoromethyl-substituted quinolines as a promising class of compounds for the development of novel anti-Zika therapies.

| Application Area | Key Findings | Virus Focus | Relevant Moiety |

|---|---|---|---|

| General Antiviral Exploration | Quinoline scaffold shows broad-spectrum antiviral activity. nih.govnih.govresearchgate.net | Zika, HIV, Ebola, Hepatitis C nih.govresearchgate.net | Quinoline Nucleus |

| Zika Virus Inhibition | Trifluoromethyl-substituted quinolines inhibit ZIKV replication. nih.gov | Zika Virus (ZIKV) nih.gov | Trifluoromethylquinoline |

Applications in Fluorescent Probe Design for Bioimaging Research

The unique structural and photophysical properties of quinoline derivatives make them valuable components in the design of fluorescent probes for bioimaging. These probes are essential tools for visualizing and detecting specific analytes within biological systems, such as cells and tissues. nih.govnih.gov

Utilization of the Hydrazine Group as a Detection Site

The hydrazine group (-NHNH2) is a key functional group in the design of fluorescent sensors. acs.org It can serve as a highly reactive recognition site for specific analytes, particularly aldehydes and ketones. acs.org The reaction between the hydrazine moiety of a probe and a target analyte can lead to a distinct change in the probe's fluorescence properties, such as an increase in fluorescence intensity ("turn-on" response) or a shift in the emission wavelength. nih.govnih.gov This principle is widely employed to create highly sensitive and selective probes for detecting biologically important molecules. nih.gov The nucleophilic nature of the hydrazine group allows it to react efficiently, making it an excellent trigger for modulating the fluorescence signal of the attached fluorophore. nih.gov

Quinoline Derivatives as Fluorophores in Research Probes

The quinoline ring system itself is an effective fluorophore. rsc.org Its rigid and planar aromatic structure contributes to a high quantum yield, meaning it can efficiently emit light upon excitation. rsc.org Quinoline and its derivatives are frequently used as the fluorescent signaling unit in probes designed to detect metal ions and other biological molecules. nih.govrsc.org The nitrogen atom within the quinoline ring can act as a binding site, and interactions with target analytes can alter the electronic properties of the molecule, leading to observable changes in fluorescence emission. nih.gov The small size and favorable photophysical characteristics of the quinoline scaffold make it a popular choice for developing probes applicable in cellular staining and bio-imaging investigations. nih.govresearchgate.net

| Component | Function in Probe Design | Key Properties |

|---|---|---|

| Hydrazine Group | Serves as a reactive recognition/detection site. acs.orgnih.gov | Nucleophilic, reacts with specific analytes to trigger a fluorescence change. acs.orgnih.gov |

| Quinoline Moiety | Acts as the core fluorophore (light-emitting unit). nih.govrsc.org | Rigid, planar structure; high quantum yield; sensitive to electronic changes. nih.govrsc.org |

Development of Radiotracers for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research to visualize and quantify biological processes in vivo. nih.gov The development of novel radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, is crucial for advancing the capabilities of PET imaging. nih.gov

Synthesis of Fluorinated Quinoline Derivatives as Investigational PET Ligands

Fluorinated quinoline derivatives are of significant interest in the development of new radiotracers for PET. mdpi.comresearchgate.net The radionuclide fluorine-18 (¹⁸F) is widely used in PET due to its favorable nuclear and chemical properties, including a suitable half-life of approximately 110 minutes. mdpi.com The trifluoromethyl group present in this compound makes it a fluorinated compound, and the broader class of fluorinated quinolines has been explored for creating PET ligands targeting various biological entities, such as receptors and enzymes in the brain. mdpi.comnih.govsonar.ch

The synthesis of these investigational ligands involves structurally modifying a quinoline-based compound to incorporate fluorine-18. mdpi.com For example, researchers have designed and synthesized radiofluorinated quinoline analogs to image targets like phosphodiesterase 5 (PDE5) and the cannabinoid receptor type 2 (CB2). mdpi.comnih.gov These efforts aim to create tracers that exhibit high affinity and selectivity for their target, can cross the blood-brain barrier, and provide a clear signal for PET imaging. mdpi.comresearchgate.net The development of such metabolically stable, fluorinated quinoline radiotracers is an active area of research for visualizing neuroinflammation and neurodegenerative disorders. researchgate.netnih.gov

In Vitro and Ex Vivo Evaluation of Radioligand Binding Specificity

While specific radioligand binding studies for this compound are not extensively detailed in publicly available literature, the quinoline scaffold is central to the development of novel radioligands for Positron Emission Tomography (PET) imaging. The evaluation of these ligands is a critical step in validating their potential for in vivo studies. This process typically involves a combination of in vitro binding assays and ex vivo autoradiography to determine affinity, specificity, and distribution.

In Vitro Binding Assays: These assays are fundamental in quantifying the binding affinity of a potential radioligand to its target receptor. nih.govfrontiersin.org Competitive binding experiments are commonly performed using cell membranes expressing the target receptor. In these experiments, the radiolabeled quinoline derivative competes with a known standard ligand of high affinity. The concentration of the test compound that displaces 50% of the specific binding of the standard radioligand is determined as the IC50 value. This is then used to calculate the inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor. A lower Kᵢ value signifies a higher binding affinity. nih.govfrontiersin.org

For instance, in the development of novel PET radioligands for the cannabinoid receptor 2 (CB2), a series of carbon-11-labeled 2-oxoquinoline and 2-chloroquinoline derivatives were synthesized and evaluated. nih.gov These studies demonstrated that several quinoline derivatives displayed potent in vitro binding affinities with nanomolar Kᵢ values and high selectivity for the CB2 receptor over the CB1 receptor. nih.gov

Ex Vivo Autoradiography: Following initial in vitro validation, ex vivo autoradiography provides insight into the regional distribution of a radioligand within the brain or other tissues. nih.gov This technique involves administering the radiolabeled compound to a living animal. After a set period, the animal is euthanized, and the brain is removed, sectioned, and exposed to a phosphor imaging plate or film. nih.gov The resulting image reveals the areas where the radioligand has accumulated, providing a map of target receptor density. This method helps to confirm that the radioligand can cross the blood-brain barrier (if required) and binds to the target region with high specificity. Studies on novel quinoline-carboxamide derivatives developed for imaging neurodegeneration have shown specific accumulation in affected brain regions in preclinical models, validating their targeting capabilities. nih.gov

The table below presents representative in vitro binding affinity data for a selection of quinoline derivatives developed as PET radioligands for the CB2 receptor, illustrating the high affinity achievable with this chemical scaffold. nih.gov

| Compound | Target Receptor | Kᵢ (nM) | Selectivity (CB1/CB2) |

| Compound 6b | Cannabinoid CB2 | 1.5 | >1333 |

| Compound 6f | Cannabinoid CB2 | 0.8 | >2000 |

| Compound 9f | Cannabinoid CB2 | 1.2 | >1667 |

This table is interactive. Users can sort columns to compare the binding affinities and selectivity of different quinoline derivatives.

Research into Corrosion Inhibition Properties of Related Fluorinated Quinoline Compounds

Quinoline and its derivatives have been extensively investigated as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. najah.edukfupm.edu.sa The efficacy of these compounds stems from their molecular structure. The quinoline ring possesses a high electron density due to its 10-π electron system and the non-bonding electron pair on the nitrogen atom. kfupm.edu.saresearchgate.net These features allow the molecules to adsorb strongly onto a metal surface.

The mechanism of inhibition involves the formation of a protective film on the metal. This occurs through a process of adsorption, where coordinative bonds are formed between the electron-rich heteroatoms (like nitrogen and oxygen) and π-electrons of the quinoline ring and the vacant d-orbitals of iron atoms on the steel surface. jmaterenvironsci.combiointerfaceresearch.com This adsorbed layer acts as a barrier, isolating the metal from the corrosive medium and thereby reducing the rate of both anodic and cathodic electrochemical reactions. najah.edu The presence of functional groups such as hydroxyl (-OH), amino (-NH2), or methoxy (-OMe) can further enhance the inhibition efficiency by increasing the electron density and promoting stronger adsorption. researchgate.net

Studies on various quinoline derivatives have demonstrated high inhibition efficiencies. For example, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) showed a high inhibition efficiency of 93.4% for mild steel in a 1 M HCl solution at a concentration of 500 ppm. biointerfaceresearch.com Similarly, another study investigating three different quinoline derivatives found that 5-(azidomethyl)quinolin-8-ol (8QN3) reached a maximum inhibition efficiency of 90% at a concentration of 5x10⁻³ M. najah.edu These findings underscore the potential of the quinoline scaffold in developing effective anti-corrosion agents.

The following table summarizes the performance of several quinoline derivatives as corrosion inhibitors for mild steel in acidic media, as reported in various research studies.

| Compound Name | Metal | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (%) |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 500 ppm | 93.4% biointerfaceresearch.com |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | 5x10⁻³ M | 90% najah.edu |

| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1) | Mild Steel | 1 M HCl | 5x10⁻³ M | <90% najah.edu |

| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | Mild Steel | 1 M HCl | 5x10⁻³ M | <90% najah.edu |

| Ethyl 6-(4-chlorophenyl)-4-phenyl-2-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylate (P-2) | Mild Steel | 1 M HCl | 1x10⁻³ M | 94.1% bohrium.com |

This table is interactive. Users can sort the data by compound, medium, or efficiency to compare the effectiveness of different quinoline-based corrosion inhibitors.

Future Research Directions and Translational Perspectives

Exploration of New Chemical Transformations for Enhanced Scaffold Diversity

To unlock the full potential of the 4-Hydrazinyl-7-(trifluoromethyl)quinoline core, researchers are exploring novel chemical reactions that can introduce greater structural and functional diversity. These efforts move beyond simple derivatization to create fundamentally new molecular architectures.

One promising area is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. For instance, elegant and switchable three-component reactions involving hydrazine-derived Schiff bases, isocyanides, and other electrophiles have been developed to generate diverse nitrogen-rich heterocyclic scaffolds like pyridotriazines and triazolopyridines. acs.org Such strategies could be adapted to the 4-hydrazinylquinoline core to rapidly build libraries of complex derivatives. Another innovative approach involves the unprecedented dimerization and oxidation cascade of related 4-hydrazinylquinolin-2(1H)-ones, which yields complex pentacyclic pyridazino-diquinolone structures. mdpi.com This highlights how the inherent reactivity of the hydrazinyl group can be harnessed for complex scaffold generation. mdpi.com Furthermore, metal-free synthesis strategies, such as the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, provide a concise and environmentally friendly route to diverse 2-fluoroalkylated quinolines, demonstrating new ways to construct the core ring system itself. organic-chemistry.org

Advanced Combinatorial Chemistry Approaches for Derivative Libraries

The systematic exploration of structure-activity relationships (SAR) requires the synthesis of large, diverse collections of related compounds, known as derivative libraries. Advanced combinatorial chemistry approaches are crucial for this endeavor. A convergent synthesis strategy is a powerful tool, where different building blocks are combined in the final steps to create a wide array of analogues. mdpi.com For example, a library of quinoline-based hydrazide-hydrazones was generated through an EDC-coupling reaction between various quinoline (B57606) hydrazones and a selection of carboxylic acids. mdpi.com

This modular approach allows for the independent variation of different parts of the molecule. Researchers have successfully synthesized series of novel fluorinated quinoline analogs and other quinazoline (B50416) derivatives by reacting a common intermediate, such as 4-chloro-2-phenylquinazoline, with a diverse panel of amines or other nucleophiles. nih.govmdpi.com This method enables the efficient production of a library where a specific position on the quinoline or quinazoline scaffold is systematically modified, facilitating the rapid identification of key structural features required for biological activity. nih.govmdpi.com For instance, a series of quinazoline derivatives featuring benzylidene hydrazine (B178648) carboxamide moieties were synthesized to explore their potential as EGFR inhibitors. nih.gov

Integrated Experimental and Computational Research Workflows for Compound Design

The integration of computational chemistry with experimental synthesis and biological testing has become an indispensable tool in modern drug discovery. This synergy accelerates the design-make-test-analyze cycle, leading to more efficient identification and optimization of lead compounds.

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be employed to prove the stability of newly synthesized complex structures and to understand reaction mechanisms. mdpi.com For example, DFT was used to confirm the stability of pyridazino-diquinoline products formed through an autoxidation cascade. mdpi.com In another instance, a detailed mechanistic study combined experimental data with MD and DFT computations to elucidate a complex reaction involving a supramolecular thiourea-chloride-iminium complex, showcasing the power of integrated workflows in understanding stereoselectivity. acs.org

Furthermore, in silico molecular docking is widely used to predict and rationalize how synthesized compounds interact with their biological targets. mdpi.com Docking studies have helped reveal the binding modes of quinolinone carboxamide analogues within the active site of the lipoxygenase enzyme, corroborating experimental bioactivity data. mdpi.com This integrated approach allows researchers to design compounds with improved target affinity and selectivity, guiding the synthetic chemistry efforts toward the most promising molecular designs.

Development of High-Throughput Screening Methodologies for Research Leads

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify "hits" with desired biological activity. nih.govsygnaturediscovery.com The development of robust and efficient HTS assays is critical for interrogating the large chemical libraries derived from scaffolds like this compound.

Successful HTS campaigns have been developed for a wide range of biological questions. These include large-scale phenotypic screens, such as an assay that used automated image analysis to screen nearly 300,000 compounds for their effect on the motility of Schistosoma mansoni larvae. nih.gov More targeted approaches involve the development of specific cell-based assays. For example, fluorescence-based HTS assays have been created to identify inhibitors of HIV-1 replication or the growth of pathogenic fungi. springernature.com For specific molecular targets, biochemical or cell-based assays measuring signal modulation are common. A campaign to find agonists for the RXFP3 receptor screened over 32,000 compounds by measuring changes in intracellular cAMP levels. mdpi.com The continued advancement of HTS technologies, including miniaturized automation platforms that allow for nanomole-scale reaction screening, will further accelerate the discovery of new leads. scienceintheclassroom.org

Investigating Novel Biological Targets for this compound Derivatives

While quinoline derivatives are known for a broad spectrum of activities, a key future direction is the focused investigation of novel and specific biological targets. The unique electronic properties conferred by the trifluoromethyl group, combined with the reactive and hydrogen-bonding capabilities of the hydrazinyl moiety, make derivatives of this compound attractive candidates for a range of therapeutic areas.

Research on structurally related compounds provides a roadmap for potential applications. For instance, hydrazones derived from 4-(Trifluoromethyl)benzohydrazide have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that are key targets in the management of Alzheimer's disease. nih.gov In the field of oncology, quinoline and quinazoline hydrazide derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in non-small cell lung cancer. nih.govnih.gov Other research has identified novel quinoline hydrazides with potent activity against neuroblastoma cells. mdpi.com Additionally, quinolinone scaffolds are being explored as multi-target agents, with demonstrated inhibitory activity against enzymes like lipoxygenase (LOX), suggesting potential applications in treating inflammatory conditions. mdpi.com

Sustainable Synthesis Methodologies for Complex Fluorinated Quinolines